Fludarabine triphosphate (trisodium) is the active triphosphate form of fludarabine, a purine nucleoside analog. It is primarily utilized in the treatment of hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. This compound is known for its potent inhibitory effects on DNA synthesis, making it a critical agent in cancer therapy. Fludarabine triphosphate acts as a noncompetitive inhibitor of DNA primase, which plays a crucial role in DNA replication and repair mechanisms .
Fludarabine triphosphate (trisodium) is derived from fludarabine, which itself is synthesized from the nucleoside 2-fluoro-ara-adenosine. The classification of fludarabine triphosphate falls under the category of antimetabolites and specifically as an analog of purine nucleosides. Its chemical formula is with a molecular weight of 591.12 g/mol .
The synthesis of fludarabine triphosphate (trisodium) involves several enzymatic phosphorylation steps:
These reactions typically require specific kinases and adenosine triphosphate as a phosphate donor. For industrial production, recombinant enzymes are employed to enhance the efficiency of these phosphorylation steps, followed by chromatographic purification to achieve high purity levels .
Fludarabine triphosphate (trisodium) has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The compound consists of three phosphate groups linked to a ribose sugar and a fluorinated purine base .
| Property | Value |
|---|---|
| Molecular Formula | C10H12FN5Na3O13P3 |
| Molecular Weight | 591.12 g/mol |
| IUPAC Name | [Detailed above] |
| InChI | InChI=1S/C10H15FN5O13P3... |
Fludarabine triphosphate (trisodium) primarily participates in phosphorylation and dephosphorylation reactions. It also engages in substitution reactions where it can be incorporated into DNA and RNA strands, impacting their synthesis.
Common Reagents and Conditions:
The major products resulting from these reactions include:
Fludarabine triphosphate (trisodium) exerts its effects primarily through inhibition of key enzymes involved in nucleic acid synthesis:
Quantitative measures indicate that fludarabine triphosphate has an IC50 value of approximately 2.3 μM against DNA primase, reflecting its potency in inhibiting this enzyme .
Fludarabine triphosphate (trisodium) exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings where stability during experiments is paramount .
Fludarabine triphosphate (trisodium) has several scientific applications:
Fludarabine triphosphate trisodium (chemical formula: C₁₀H₁₂FN₅O₁₃P₃ · 3Na) is the active triphosphorylated metabolite of the prodrug Fludarabine phosphate. Structurally, it features:
Metabolic activation:
Table 1: Structural Comparison of Fludarabine Triphosphate and Natural dATP
| Feature | Fludarabine Triphosphate | Natural dATP |
|---|---|---|
| Base Modification | 2-fluoroadenine | Adenine |
| Sugar Configuration | 2'-OH (β-D-arabinofuranosyl) | 2'-H (deoxyribose) |
| Phosphate Groups | Triphosphate | Triphosphate |
| Susceptibility to Deamination | Resistant | Susceptible |
Fludarabine triphosphate trisodium disrupts DNA synthesis through multi-target enzyme inhibition:
1.2.1. Inhibition of DNA Polymerases
1.2.2. Suppression of DNA Primase
1.2.3. Inhibition of Ribonucleotide Reductase (RNR)
Table 2: Enzyme Targets of Fludarabine Triphosphate
| Enzyme Target | Inhibition Mechanism | Key Parameters |
|---|---|---|
| DNA polymerase α/ε | Competitive substrate inhibition | IC₅₀: 1.3–1.6 μM |
| DNA primase | Noncompetitive inhibition | IC₅₀: 2.3 μM; Kᵢ: 6.1 μM |
| Ribonucleotide reductase | Allosteric suppression | dNTP pool depletion |
1.3.1. DNA Incorporation and Strand Termination
1.3.2. RNA Processing Disruption
1.4.1. Metabolic Determinants of Activity
1.4.2. Ion Channel Interactions
1.4.3. Resistance Mechanisms
Table 3: Factors Influencing Cellular Sensitivity to Fludarabine Triphosphate
| Factor | Sensitive Phenotype | Resistant Phenotype |
|---|---|---|
| Deoxycytidine kinase | High expression | Low expression/mutations |
| Nucleoside transporters | ENT1/CNT3 overexpression | Reduced ENT1 activity |
| dNTP pool size | Low basal levels | Elevated levels |
| DNA repair capacity | Impaired repair mechanisms | Enhanced NER activity |
Fludarabine triphosphate triggers apoptosis via dual pathways:1. Mitochondrial pathway:- Reduces mitochondrial membrane potential.- Activates caspase-9 and caspase-3.2. Death receptor pathway:- Upregulates Fas/CD95 expression.- Activates caspase-8 [1] [8].- Synergizes with other agents (e.g., oxaliplatin) to induce irreparable DNA double-strand breaks, amplifying apoptotic signals [5] [8].
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0